![molecular formula C10H7FN2O B11905739 5-Amino-6-fluoroquinoline-2-carbaldehyde](/img/structure/B11905739.png)
5-Amino-6-fluoroquinoline-2-carbaldehyde
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Overview
Description
5-Amino-6-fluoroquinoline-2-carbaldehyde is a chemical compound with the molecular formula C10H7FN2O It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-fluoroquinoline-2-carbaldehyde can be achieved through several methods. One common approach involves the functionalization of quinoline derivatives. For instance, the introduction of an amino group at the 5-position and a fluoro group at the 6-position can be achieved through nucleophilic substitution reactions. The carbaldehyde group at the 2-position can be introduced via formylation reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and specific reaction environments to facilitate the desired transformations.
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-fluoroquinoline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The amino and fluoro groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include:
- Carboxylic acids (from oxidation)
- Alcohols (from reduction)
- Various substituted quinoline derivatives (from substitution)
Scientific Research Applications
Medicinal Chemistry
5-Amino-6-fluoroquinoline-2-carbaldehyde has been investigated for its potential as a precursor in synthesizing pharmaceutical compounds with antimicrobial and anticancer properties. Its mechanism of action primarily involves:
- Antimicrobial Activity: The compound inhibits bacterial DNA gyrase and topoisomerase IV, crucial for bacterial replication. This activity has been observed against various strains, including Staphylococcus aureus and Escherichia coli.
Table 1: Antibacterial Activity
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 8 | |
Escherichia coli | 16 | |
Pseudomonas aeruginosa | 32 |
Anticancer Research
The compound exhibits significant cytotoxic effects against various cancer cell lines. Its anticancer potential is attributed to:
- Induction of Apoptosis: It disrupts tubulin polymerization, affecting mitotic spindle formation during cell division.
Table 2: Anticancer Activity
Case Studies
-
Antimicrobial Efficacy Study:
A study evaluated the antibacterial properties of this compound against clinical isolates. Results indicated that it outperformed some traditional antibiotics in terms of effectiveness against resistant strains. -
Anticancer Mechanism Investigation:
Research conducted on human lung cancer cells demonstrated that treatment with this compound led to significant apoptosis rates compared to untreated controls. The study utilized flow cytometry to quantify cell death.
Industrial Applications
In addition to its research applications, this compound is also being explored for its potential in developing materials with specific electronic and optical properties. Its unique functional groups allow for modifications that can enhance material performance in various applications.
Mechanism of Action
The mechanism of action of 5-Amino-6-fluoroquinoline-2-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activities. The specific pathways involved depend on the context of its application, such as inhibition of bacterial enzymes in antimicrobial research or interaction with cellular proteins in cancer studies.
Comparison with Similar Compounds
Similar Compounds
6-Fluoroquinoline-2-carbaldehyde: Similar in structure but lacks the amino group at the 5-position.
5-Aminoquinoline-2-carbaldehyde: Similar but lacks the fluoro group at the 6-position.
6-Fluoro-2-cyanoquinoline: Contains a cyano group instead of the carbaldehyde group.
Uniqueness
5-Amino-6-fluoroquinoline-2-carbaldehyde is unique due to the presence of both the amino and fluoro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications.
Biological Activity
5-Amino-6-fluoroquinoline-2-carbaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, drawing on diverse sources and recent studies.
Chemical Structure and Synthesis
The structure of this compound consists of a quinoline ring system with an amino group at the 5-position, a fluorine atom at the 6-position, and an aldehyde functional group at the 2-position. This specific arrangement contributes to its biological activity. The synthesis typically involves multi-step reactions starting from commercially available quinoline derivatives, followed by functionalization to introduce the amino and aldehyde groups.
The primary mechanism through which fluoroquinolones, including derivatives like this compound, exert their antimicrobial effects is through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By forming a stable complex with these enzymes and DNA, fluoroquinolones prevent bacterial cell division and lead to cell death .
In Vitro Studies
Recent studies have demonstrated that this compound exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics like ciprofloxacin .
Table 1: Antibacterial Activity of this compound
Bacterial Strain | MIC (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 8 | |
Escherichia coli | 16 | |
Pseudomonas aeruginosa | 32 |
The anticancer potential of this compound is attributed to its ability to induce apoptosis in cancer cells. It is believed to interfere with tubulin polymerization, leading to disruption in the mitotic spindle formation during cell division. Additionally, it may generate reactive oxygen species (ROS), which can trigger cell death pathways .
Case Studies
In vitro studies have revealed that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has demonstrated IC50 values indicating potent antiproliferative activity against human lung cancer cells (H460) and colorectal cancer cells (HT29) with values significantly lower than those observed for standard chemotherapeutics .
Table 2: Anticancer Activity of this compound
Properties
Molecular Formula |
C10H7FN2O |
---|---|
Molecular Weight |
190.17 g/mol |
IUPAC Name |
5-amino-6-fluoroquinoline-2-carbaldehyde |
InChI |
InChI=1S/C10H7FN2O/c11-8-3-4-9-7(10(8)12)2-1-6(5-14)13-9/h1-5H,12H2 |
InChI Key |
OWKJQMFJUCZKEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N)F)N=C1C=O |
Origin of Product |
United States |
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